Potassium Phosphate, Dibasic

Description

The CIR Expert Panel concluded that the following 31 ingredients are safe in the present practices of use and concentration in cosmetics as described in this safety assessment, when formulated to be non-irritating...Dipotassium Phosphate...

Dipotassium phosphate (K2HPO4) is a highly water-soluble salt often used as a fertilizer and food additive as a source of phosphorus and potassium as well as a buffering agent.

Potassium Phosphate, Dibasic is the dipotassium form of phosphoric acid, that can be used as an electrolyte replenisher and with radio-protective activity. Upon oral administration, potassium phosphate is able to block the uptake of the radioactive isotope phosphorus P 32 (P-32).

This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

See also: Potassium Cation (has active moiety); D-120 (FDA NDC: 58264-0126) (component of); D-85 (FDA NDC: 58264-0091) (component of) ... View More ...

Properties

IUPAC Name |

dipotassium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWVASYFFYYZEW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

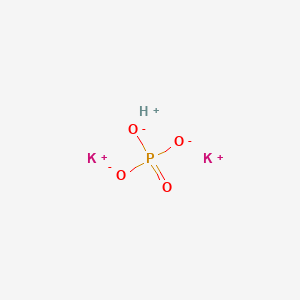

OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2HPO4, HK2O4P | |

| Record name | DIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dipotassium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dipotassium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16068-46-5 (Parent) | |

| Record name | Potassium phosphate, dibasic [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8035506 | |

| Record name | Dipotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.176 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colourless or white granular powder, crystals or masses; deliquescent substance, hygroscopic, White partially hygroscopic solid; [Merck Index] Colorless or white odorless solid; Hygroscopic; [CHEMINFO] White odorless granules; [MSDSonline] | |

| Record name | Phosphoric acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium phosphate, dibasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water. Insoluble in ethanol, Very sol in water; 100 g dissolves rapidly & completely in 67 g cold water, Slightly sol in alcohol | |

| Record name | DIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | DIPOTASSIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless or white granules or powder | |

CAS No. |

7758-11-4 | |

| Record name | Potassium phosphate, dibasic [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium hydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBASIC POTASSIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI71S98N1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPOTASSIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomp | |

| Record name | DIPOTASSIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Phosphate Dibasic Anhydrous

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potassium phosphate dibasic anhydrous (K₂HPO₄), a widely utilized reagent in various scientific and industrial fields. Its properties as a high-capacity buffer, nutrient source, and stabilizer make it indispensable in biochemical research, pharmaceutical formulations, and agricultural applications.

Chemical Identity and Properties

Potassium phosphate dibasic, also known as dipotassium hydrogen phosphate, is an inorganic salt of phosphoric acid.[1][2] It is a hygroscopic, water-soluble solid that forms a mildly alkaline solution.[3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | Potassium Phosphate Dibasic |

| Synonyms | Dipotassium hydrogen phosphate, Dipotassium hydrogen orthophosphate[1][2] |

| Molecular Formula | K₂HPO₄[1][3][5] |

| CAS Number | 7758-11-4[1][3][5] |

| PubChem ID | 24450[1] |

| EC Number | 231-834-5 |

| InChI Key | ZPWVASYFFYYZEW-UHFFFAOYSA-L[6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 174.18 g/mol | [1][5] |

| Appearance | White, odorless, crystalline or granular powder; hygroscopic | [1][4][7] |

| Solubility | Highly soluble in water; Insoluble in ethanol | [2] |

| Melting Point | >465 °C | [5] |

| pH | ~9.0 (1% aqueous solution); 8.8 (5% aqueous solution) | [4][5] |

| Purity (ACS Reagent) | ≥ 98.0% |[3][8] |

Core Applications in Research and Development

Potassium phosphate dibasic anhydrous is a cornerstone reagent with diverse applications owing to its chemical properties.

-

Biological Buffering Agent : It is a primary component of phosphate buffers, including Phosphate-Buffered Saline (PBS), which are crucial for maintaining a stable physiological pH in cell cultures, enzyme assays, and molecular biology experiments.[9][10] Its buffering range is effective between pH 8.5 and 9.6.

-

Pharmaceutical Formulations : In the pharmaceutical industry, it serves as an excipient to enhance the stability and efficacy of medications.[11] It is also used in intravenous solutions to correct electrolyte imbalances, particularly hypophosphatemia and hypokalemia.[1][12]

-

Food and Agriculture : As a food additive, it functions as a stabilizer, emulsifier, and pH regulator in products like imitation dairy creamers and dry powder beverages.[2][12] In agriculture, it is a valuable fertilizer, providing essential potassium and phosphorus to promote plant growth.[1][8][9]

-

Water Treatment : The compound is employed in water treatment to control pH and prevent the corrosion of pipelines.[4][9]

Experimental Protocols

The following are standardized methodologies for the analysis of potassium phosphate dibasic, as specified by the American Chemical Society (ACS) and the United States Pharmacopeia (USP).

This method determines the purity of K₂HPO₄.

Principle: The sample is dissolved in a known excess of strong acid (HCl). The excess acid is first back-titrated with a strong base (NaOH) to the first equivalence point of phosphate (around pH 4), where H₂PO₄⁻ is the predominant species. The titration is then continued to the second equivalence point (around pH 8.8), where HPO₄²⁻ is the predominant species. The amount of K₂HPO₄ is calculated from the volume of titrant consumed between these two inflection points.[13][14]

Procedure:

-

Accurately weigh approximately 7.0 g of the sample.

-

Dissolve the sample in 50 mL of deionized water and exactly 50.0 mL of 1 N hydrochloric acid volumetric solution.

-

Using a calibrated pH meter, titrate the excess acid with 1 N sodium hydroxide volumetric solution to the first inflection point, which occurs at approximately pH 4. Record this volume.

-

Continue the titration with 1 N sodium hydroxide to the second inflection point at about pH 8.8.[13][14][15]

-

The percentage of K₂HPO₄ is calculated based on the volume of NaOH required to titrate between the first and second inflection points.[13]

Procedure:

-

Dissolve 10 g of the sample in 100 mL of hot deionized water.

-

Filter the solution through a tared filtering crucible.

-

Wash the residue on the filter with hot deionized water.

-

Dry the crucible at 105 °C for 2 hours.

-

The weight of the remaining residue should not exceed 20 mg (0.2%).[16]

Procedure:

-

Dissolve 3 g of the sample in 30 mL of deionized water and cool the solution to 20 °C.

-

Add 3 drops of thymol blue indicator.

-

A blue color should be produced. This color should change to yellow (with a greenish tinge) upon the addition of no more than 0.4 mL of 1 N hydrochloric acid.[15][16]

Visualization of Chemical Behavior

The buffering capacity of potassium phosphate solutions is due to the equilibrium between the dibasic (HPO₄²⁻) and monobasic (H₂PO₄⁻) forms. The diagram below illustrates how this system resists changes in pH upon the addition of an acid or a base.

Caption: Equilibrium of the potassium phosphate buffer system.

The diagram illustrates that when an acid (H⁺) is added, the equilibrium shifts to the left as the dibasic form (HPO₄²⁻) accepts a proton to become the monobasic form (H₂PO₄⁻). Conversely, when a base (OH⁻) is added, the monobasic form donates a proton to neutralize the base, shifting the equilibrium to the right. This dynamic equilibrium maintains a relatively stable pH, which is critical for a vast array of biological and chemical systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dipotassium phosphate - Wikipedia [en.wikipedia.org]

- 3. thomassci.com [thomassci.com]

- 4. annexechem.com [annexechem.com]

- 5. 7758-11-4 CAS | POTASSIUM PHOSPHATE DIBASIC ANHYDROUS | Inorganic Phosphates | Article No. 05429 [lobachemie.com]

- 6. Potassium Phosphate Dibasic Anhydrous (Crystalline Powder/Certified ACS), Fisher Chemical 100 g | Buy Online | Fisher Scientific [fishersci.com]

- 7. Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. mpbio.com [mpbio.com]

- 11. Potassium Phosphate Dibasic: Overview and Biochemical Applications_Chemicalbook [m.chemicalbook.com]

- 12. What is the mechanism of Dipotassium phosphate? [synapse.patsnap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Dibasic Potassium Phosphate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 16. pharmacopeia.cn [pharmacopeia.cn]

An In-depth Technical Guide on the Molecular Weight of Dipotassium Phosphate (K₂HPO₄)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipotassium phosphate (K₂HPO₄), also known as dipotassium hydrogen orthophosphate, is a highly water-soluble salt that serves a multitude of functions in scientific research and the pharmaceutical industry.[1] It is commonly utilized as a buffering agent, a component in culture media, a fertilizer, and a food additive.[1] In drug development, its buffering capacity is crucial for maintaining stable pH in formulations, which is essential for drug solubility, stability, and bioavailability. A precise understanding of its fundamental chemical properties, beginning with its molecular weight, is paramount for accurate experimental design, solution preparation, and stoichiometric calculations.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for dipotassium phosphate is K₂HPO₄, indicating that each molecule is composed of two potassium (K) atoms, one hydrogen (H) atom, one phosphorus (P) atom, and four oxygen (O) atoms.

The standard atomic weights of the elements, as provided by the International Union of Pure and Applied Chemistry (IUPAC) and other standards bodies, form the basis for calculating the molecular weight.

| Element | Symbol | Quantity in K₂HPO₄ | Standard Atomic Weight (u) | Reference |

| Potassium | K | 2 | 39.0983 | [2][3][4][5] |

| Hydrogen | H | 1 | 1.0080 | [6][7][8][9] |

| Phosphorus | P | 1 | 30.973762 | [10][11][12][13][14] |

| Oxygen | O | 4 | 15.999 | [15][16][17][18][19] |

The molecular weight (MW) is calculated as follows:

MW(K₂HPO₄) = (2 × Atomic Weight of K) + (1 × Atomic Weight of H) + (1 × Atomic Weight of P) + (4 × Atomic Weight of O) MW(K₂HPO₄) = (2 × 39.0983 u) + (1 × 1.0080 u) + (1 × 30.973762 u) + (4 × 15.999 u) MW(K₂HPO₄) = 78.1966 u + 1.0080 u + 30.973762 u + 63.996 u MW(K₂HPO₄) = 174.174362 u

For practical laboratory applications, this value is often rounded. The molar mass, which is numerically equivalent to the molecular weight expressed in grams per mole ( g/mol ), is approximately 174.18 g/mol .[20][21][22]

Experimental Protocol for Molecular Weight Verification

While the theoretical molecular weight is calculated from standard atomic weights, experimental verification is a critical step in compound identification and purity assessment. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

This protocol outlines a general procedure for the determination of the molecular weight of K₂HPO₄ using an ESI-TOF mass spectrometer.

Objective: To experimentally determine the mass-to-charge ratio (m/z) of ions derived from K₂HPO₄ and confirm its molecular weight.

Materials:

-

Dipotassium phosphate (K₂HPO₄), analytical grade

-

Deionized water, HPLC grade

-

Methanol, HPLC grade

-

Calibrant solution (e.g., sodium trifluoroacetate cluster)

-

ESI-TOF Mass Spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of K₂HPO₄ in deionized water.

-

Create a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with a 50:50 (v/v) mixture of methanol and deionized water. This solvent mixture facilitates efficient electrospray ionization.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using the appropriate calibrant solution, following the manufacturer's protocol. This ensures high mass accuracy.

-

-

Sample Infusion and Ionization:

-

Set the ESI source parameters. For K₂HPO₄, negative ion mode is typically preferred to detect the [HPO₄]²⁻ or [K HPO₄]⁻ ions.

-

Capillary Voltage: -3.0 kV

-

Nebulizing Gas (N₂): 1.5 L/min

-

Drying Gas (N₂): 150 °C, 5 L/min

-

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

-

-

Mass Analysis and Detection:

-

The generated ions are guided into the time-of-flight (TOF) mass analyzer.

-

Ions are accelerated by a high voltage pulse into a field-free drift tube. Lighter ions travel faster and reach the detector before heavier ions.

-

The instrument records the time it takes for each ion to reach the detector, which is then converted into an m/z value.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum for a sufficient duration (e.g., 1-2 minutes) to obtain a high-quality, averaged spectrum.

-

Process the raw data to identify the peaks corresponding to K₂HPO₄-related ions. In negative mode, one would expect to see the hydrogen phosphate anion [HPO₄]⁻ at m/z ≈ 96.96.

-

The molecular weight can be confirmed by observing the monoisotopic mass of the relevant ion and accounting for the mass of the electron(s) and any adducted or lost atoms (like K⁺ or H⁺).

-

Conclusion

The molecular weight of dipotassium phosphate (K₂HPO₄) is a fundamental constant, precisely calculated to be 174.174 u based on the standard atomic weights of its constituent elements. This value, commonly rounded to 174.18 g/mol for practical use, is indispensable for accurate preparation of solutions and buffers in research and pharmaceutical applications. Advanced analytical techniques like high-resolution mass spectrometry provide the means for experimental verification of this value, ensuring compound identity and purity, which are critical for reproducible and reliable scientific outcomes.

References

- 1. Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atomic Weight of Potassium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Potassium | Definition, Properties, & Reactions | Britannica [britannica.com]

- 4. Atomic Weights and Isotopic Compositions for Potassium [physics.nist.gov]

- 5. Potassium | K (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Phosphorus - Wikipedia [en.wikipedia.org]

- 11. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 12. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Atomic Weights and Isotopic Compositions for Phosphorus [physics.nist.gov]

- 14. Atomic Data for Phosphorus (P ) [physics.nist.gov]

- 15. fiveable.me [fiveable.me]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 20. webqc.org [webqc.org]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. calpaclab.com [calpaclab.com]

Solubility of dipotassium phosphate in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of dipotassium phosphate (K₂HPO₄) in water, a critical parameter for numerous applications in research, pharmaceutical development, and industrial processes. Understanding the temperature-dependent solubility of this widely used buffer and nutrient source is essential for accurate formulation, stable solution preparation, and predictable process control.

Quantitative Solubility Data

Dipotassium phosphate is highly soluble in water, and its solubility increases with temperature. The available quantitative data is summarized in the table below.

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/kg H₂O) |

| 20 | 293.15 | 167 | Data not available |

| 22 | 295.15 | 52.3 | 4.0 |

| 25 | 298.15 | 170 | 9.66 |

| 25 - 80 | 298.15 - 353.15 | Data not available | 9.66 - 15.63[1] |

Experimental Determination of Solubility

The solubility of dipotassium phosphate in water can be determined using several established methods. The following protocols outline the general procedures for the gravimetric method and the static equilibrium method.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known mass of solvent.

Methodology:

-

Saturation: A supersaturated solution of dipotassium phosphate is prepared by adding an excess amount of the salt to a known volume of deionized water in a sealed container.

-

Equilibration: The solution is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a magnetic stirrer or a shaker bath.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: A known mass of the clear, saturated filtrate is taken and the water is evaporated in an oven at a controlled temperature (e.g., 105°C) until a constant weight of the dried dipotassium phosphate is obtained.

-

Calculation: The solubility is calculated from the mass of the dried salt and the initial mass of the water in the aliquot.

Static Equilibrium Method

The static equilibrium method, also known as the isothermal method, involves establishing equilibrium between the solid solute and the solution at a constant temperature.

Methodology:

-

Sample Preparation: A series of sealed vessels are prepared, each containing a known mass of dipotassium phosphate and a known mass of deionized water. The amounts are chosen to ensure that excess solid is present in each vessel.

-

Equilibration: The vessels are placed in a constant-temperature bath and agitated for an extended period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Sampling: After equilibration, the agitation is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Concentration Analysis: The concentration of dipotassium phosphate in the sampled solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), ion chromatography, or by gravimetric analysis as described above.

-

Data Collection: The process is repeated at different temperatures to generate a solubility curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the experimental determination of solubility and the logical relationship of factors influencing solubility.

References

A Technical Guide to Potassium Phosphate Buffers: pH Range, Preparation, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of potassium phosphate buffers, focusing on their effective pH range, detailed preparation protocols, and critical role in pharmaceutical sciences. This document is intended to be a practical resource for laboratory researchers and professionals involved in drug development and formulation.

Introduction to Potassium Phosphate Buffers

Potassium phosphate buffers are aqueous solutions that resist changes in pH. They are widely utilized in biochemical, molecular biology, and pharmaceutical applications due to their buffering capacity within a physiologically relevant pH range and their high solubility in water.[1][2] These buffers are typically prepared by mixing a weak acid, potassium dihydrogen phosphate (KH₂PO₄), with its conjugate base, dipotassium hydrogen phosphate (K₂HPO₄).[1][2][3] The equilibrium between these two species is what allows the buffer to neutralize both added acid and base, thereby maintaining a stable pH.

The effectiveness of a potassium phosphate buffer is dictated by the pKa values of phosphoric acid. Phosphoric acid is a triprotic acid, meaning it has three acidic protons that dissociate at different pH values, resulting in three pKa values:

-

pKa₁: ~2.15

-

pKa₂: ~7.20

-

pKa₃: ~12.35

The most effective buffering range for any buffer is generally considered to be pKa ± 1 pH unit. For potassium phosphate buffers, the second dissociation (pKa₂) is the most relevant for biological and pharmaceutical applications, providing a buffering range of approximately 5.8 to 8.0.[4]

The Chemistry of Potassium Phosphate Buffers

The buffering action of potassium phosphate solutions in the pH range of 5.8 to 8.0 is governed by the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻).

Chemical Equilibrium

The diagram below illustrates the equilibrium between the monobasic and dibasic forms of potassium phosphate, which is central to its buffering capacity.

Caption: Equilibrium of the potassium phosphate buffer system.

The Henderson-Hasselbalch Equation

The relationship between the pH, the pKa, and the ratio of the conjugate base to the weak acid is described by the Henderson-Hasselbalch equation. For the potassium phosphate buffer system around neutral pH, the equation is as follows:

pH = pKa₂ + log₁₀ ( [K₂HPO₄] / [KH₂PO₄] )

This equation is fundamental for calculating the required amounts of the monobasic and dibasic salts to prepare a buffer of a desired pH.

The logical flow for preparing a potassium phosphate buffer using the Henderson-Hasselbalch equation is outlined below.

Caption: Logical workflow for buffer calculation.

Quantitative Data for Buffer Preparation

To simplify the preparation of potassium phosphate buffers, the following tables provide the necessary volumes of 1 M stock solutions of monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄) to achieve a desired pH.

Preparation of 1 M Potassium Phosphate Stock Solutions

| Component | Formula | Molar Mass ( g/mol ) | Mass for 1 L of 1 M Solution (g) |

| Potassium Phosphate, Monobasic | KH₂PO₄ | 136.09 | 136.09 |

| Potassium Phosphate, Dibasic | K₂HPO₄ | 174.18 | 174.18 |

Mixing Ratios for 0.1 M Potassium Phosphate Buffer at 25°C

To prepare 1 liter of a 0.1 M potassium phosphate buffer of a specific pH, mix the volumes of 1 M KH₂PO₄ and 1 M K₂HPO₄ as indicated in the table below and then add distilled water to a final volume of 1 liter.

| Desired pH | Volume of 1 M K₂HPO₄ (mL) | Volume of 1 M KH₂PO₄ (mL) |

| 5.8 | 8.5 | 91.5 |

| 6.0 | 13.2 | 86.8 |

| 6.2 | 19.2 | 80.8 |

| 6.4 | 27.8 | 72.2 |

| 6.6 | 38.1 | 61.9 |

| 6.8 | 49.7 | 50.3 |

| 7.0 | 61.5 | 38.5 |

| 7.2 | 71.7 | 28.3 |

| 7.4 | 80.2 | 19.8 |

| 7.6 | 86.6 | 13.4 |

| 7.8 | 90.8 | 9.2 |

| 8.0 | 94.0 | 6.0 |

Data synthesized from multiple sources, including Fisher Scientific.[5]

Detailed Experimental Protocol for Buffer Preparation

This section provides a standardized protocol for the preparation of a 0.1 M potassium phosphate buffer at a pH of 7.4.

Materials and Equipment

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

-

Dipotassium hydrogen phosphate (K₂HPO₄), analytical grade

-

Distilled or deionized water

-

Calibrated pH meter with a temperature probe

-

Standard pH buffers for calibration (e.g., pH 4.0, 7.0, 10.0)

-

Analytical balance

-

Volumetric flasks (1 L)

-

Graduated cylinders

-

Beakers

-

Magnetic stirrer and stir bars

-

Sterile filtration apparatus (optional)

Experimental Workflow

The following diagram outlines the key steps in the preparation and quality control of a potassium phosphate buffer.

Caption: Experimental workflow for buffer preparation.

Step-by-Step Procedure

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Ensure the calibration is performed at the same temperature as the buffer preparation.

-

Preparation of 1 M Stock Solutions:

-

1 M KH₂PO₄: Weigh out 136.09 g of KH₂PO₄ and dissolve it in approximately 800 mL of distilled water in a beaker with stirring. Once fully dissolved, transfer the solution to a 1 L volumetric flask and add distilled water to the mark.

-

1 M K₂HPO₄: Weigh out 174.18 g of K₂HPO₄ and dissolve it in approximately 800 mL of distilled water. Transfer to a 1 L volumetric flask and bring the volume to 1 L with distilled water.

-

-

Preparation of 0.1 M Potassium Phosphate Buffer (pH 7.4):

-

To prepare 1 L of 0.1 M buffer, measure 19.8 mL of the 1 M KH₂PO₄ stock solution and 80.2 mL of the 1 M K₂HPO₄ stock solution using graduated cylinders.

-

Combine these solutions in a 1 L beaker or flask.

-

Add approximately 800 mL of distilled water and mix thoroughly.

-

-

pH Adjustment:

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Monitor the pH. If necessary, adjust the pH to 7.4 by adding small volumes of the 1 M KH₂PO₄ stock solution (to lower the pH) or the 1 M K₂HPO₄ stock solution (to raise the pH).

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask and add distilled water to the mark. Mix well.

-

-

Sterilization and Storage:

-

For applications requiring sterile conditions, filter the buffer through a 0.22 µm sterile filter.

-

Store the buffer in a clearly labeled, airtight container at room temperature.

-

Role of Potassium Phosphate Buffers in Drug Development

Potassium phosphate buffers are integral to various stages of drug development and manufacturing due to their ability to maintain pH stability, which is crucial for the efficacy, solubility, and stability of active pharmaceutical ingredients (APIs).[6]

Applications in Pharmaceutical Formulations

-

Injectable Solutions: Potassium phosphate buffers are commonly used in intravenous fluids, antibiotic formulations, and vaccine preparations to maintain a physiological pH, ensuring patient comfort and drug stability.[7]

-

Biologic Drug Products: For protein-based therapeutics such as monoclonal antibodies, maintaining a stable pH is critical to prevent aggregation and denaturation. Potassium phosphate buffers are often a key component of these formulations.

-

Ophthalmic Solutions: To minimize irritation, eye drops are buffered to a pH compatible with tears, often using a phosphate buffer system.

Advantages in Drug Development

-

Physiological Compatibility: The pH range of potassium phosphate buffers is well-suited for mimicking physiological conditions.

-

High Buffering Capacity: They offer strong buffering capacity around neutral pH.

-

Regulatory Acceptance: Phosphate is a well-understood and widely accepted excipient by regulatory agencies.

Limitations and Considerations

Despite their advantages, there are some limitations to consider:

-

Interaction with Divalent Cations: Phosphate ions can precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺.

-

Inhibition of Enzymatic Reactions: Phosphates can inhibit certain enzymatic reactions, which may be a consideration in some biological assays.

-

Precipitation in Ethanol: Phosphate salts are insoluble in ethanol, which can be a limitation in processes that involve ethanol precipitation of nucleic acids.[1][2]

Conclusion

Potassium phosphate buffers are a versatile and indispensable tool in research and the pharmaceutical industry. Their effectiveness in the physiologically relevant pH range of 5.8 to 8.0, coupled with their high solubility and well-characterized properties, makes them a reliable choice for a wide array of applications, from fundamental biochemical research to the formulation of life-saving therapeutics. A thorough understanding of the underlying chemical principles and adherence to precise preparation protocols are essential for leveraging the full potential of these buffer systems.

References

- 1. Potassium Phosphate Buffer (1 M, pH 6.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 3. Potassium Phosphate Buffer [novoprolabs.com]

- 4. Preparation of 0.5L of phosphate buffer (pH=6.0) [protocols.io]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 7. Pharmaceutical Buffers [chemical-sales.com]

A Technical Guide to the Use of Potassium Phosphate Dibasic as a Buffer in Enzyme Assays

For researchers, scientists, and drug development professionals, the meticulous design of enzyme assays is paramount for generating reliable and reproducible data. A critical, yet sometimes overlooked, component of any enzyme assay is the buffer system. The buffer maintains a stable pH, which is crucial for optimal enzyme activity and stability. Among the plethora of available buffering agents, potassium phosphate buffers, formulated using potassium phosphate dibasic (K₂HPO₄), are a common choice. This in-depth technical guide provides a comprehensive evaluation of the suitability of potassium phosphate dibasic as a buffering agent for enzyme assays, detailing its properties, advantages, potential pitfalls, and practical application.

Fundamental Properties of Potassium Phosphate Buffers

Potassium phosphate buffers are prepared by mixing a solution of potassium phosphate monobasic (KH₂PO₄), the weak acid, with a solution of potassium phosphate dibasic (K₂HPO₄), its conjugate base. The equilibrium between these two species is what confers the buffering capacity.

Table 1: Key Properties of Potassium Phosphate Buffer System

| Property | Value/Description |

| pKa₂ of Phosphoric Acid | ~7.20 at 25°C |

| Optimal Buffering Range | pH 5.8 - 8.0 |

| Temperature Dependence of pKa₂ | Decreases by ~0.0028 pH units per 1°C increase |

| Formulation Components | Potassium Phosphate Monobasic (KH₂PO₄) and Potassium Phosphate Dibasic (K₂HPO₄) |

| Solubility | High in aqueous solutions |

Is Potassium Phosphate Dibasic a Good Buffer for Your Enzyme Assay?

The suitability of a potassium phosphate buffer hinges on the specific enzyme and reaction being studied. A careful consideration of its advantages and disadvantages is essential.

Advantages

-

Physiological Relevance: Phosphate is a ubiquitous and physiologically important anion, making these buffers a good choice for mimicking intracellular conditions.

-

Excellent Buffering Capacity at Neutral pH: With a pKa of approximately 7.2, potassium phosphate buffers are highly effective at maintaining a stable pH in the neutral range, where many enzymes exhibit optimal activity.

-

High Solubility and Stability: Both potassium phosphate monobasic and dibasic are readily soluble in water, and the resulting buffer solutions are stable.

-

Cost-Effective and Easy to Prepare: The reagents are inexpensive and the preparation of the buffer is straightforward.

Disadvantages and Critical Considerations

Despite their widespread use, potassium phosphate buffers can present several challenges:

-

Enzyme Inhibition: Phosphate ions can act as a competitive inhibitor for enzymes that utilize phosphate-containing substrates, such as kinases, phosphatases, and some dehydrogenases. The phosphate in the buffer can compete with the substrate for binding to the enzyme's active site.

-

Precipitation of Divalent Cations: Phosphate readily forms insoluble precipitates with divalent cations like Ca²⁺ and Mg²⁺.[1] This is a critical issue as many enzymes require these cations as cofactors for their activity. The formation of precipitates can effectively remove these essential cofactors from the reaction, leading to a significant loss of enzyme activity.

-

Temperature Sensitivity of pKa: The pKa of phosphate buffers is moderately sensitive to temperature changes. A decrease in temperature will lead to an increase in the pH of the buffer, and vice versa. This can be a significant variable if enzyme assays are performed at different temperatures.

-

Ionic Strength Effects: The concentration of the phosphate buffer can influence the ionic strength of the assay solution, which in turn can affect enzyme conformation and activity.

The following diagram illustrates the decision-making process when considering a potassium phosphate buffer for an enzyme assay.

Caption: A logical workflow for selecting a suitable buffer for an enzyme assay.

Quantitative Data on Buffer Performance

The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following table summarizes a study on the effect of different buffers on the activity of human carboxylesterases (CEs).

Table 2: Effect of Buffer Type (100 mM) on the Clearance of 4-Nitrophenyl Butyrate by Human Carboxylesterases

| Buffer | CES1 Clearance (μL/min/mg) | CES2 Clearance (μL/min/mg) | CES3 Clearance (μL/min/mg) |

| Potassium Phosphate | ~1200 | ~1100 | ~100 |

| Sodium Phosphate | ~1200 | ~1100 | ~100 |

| HEPES | ~1200 | ~1100 | ~100 |

| Tris | ~1100 | ~1000 | ~90 |

| Phosphate Buffered Saline | ~1200 | ~1100 | ~100 |

Data adapted from a study on the effect of buffer components on carboxylesterase activity. The results indicate that up to 100 mM, potassium phosphate buffer provides comparable results to other common buffers for these particular enzymes.[2]

The following diagram illustrates the potential interactions of phosphate ions within an enzyme assay.

Caption: Potential interactions of phosphate buffer components in an enzyme assay.

Experimental Protocol: General Enzyme Assay Using Potassium Phosphate Buffer

This protocol provides a general framework for conducting an enzyme assay using a potassium phosphate buffer. The specific concentrations of enzyme, substrate, and buffer, as well as the assay temperature and wavelength, will need to be optimized for the particular enzyme under investigation. This example is adapted from a peroxidase assay protocol.

4.1. Materials

-

Potassium phosphate monobasic (KH₂PO₄)

-

Potassium phosphate dibasic (K₂HPO₄)

-

Enzyme stock solution

-

Substrate stock solution

-

Deionized water

-

Spectrophotometer

-

Cuvettes

-

pH meter

4.2. Reagent Preparation

-

Preparation of 1.0 M Potassium Phosphate Monobasic Stock Solution: Dissolve 136.09 g of KH₂PO₄ in deionized water and bring the final volume to 1 L.

-

Preparation of 1.0 M Potassium Phosphate Dibasic Stock Solution: Dissolve 174.18 g of K₂HPO₄ in deionized water and bring the final volume to 1 L.

-

Preparation of 100 mM Potassium Phosphate Buffer (pH 7.0 at 25°C):

-

To approximately 800 mL of deionized water, add 61.4 mL of 1.0 M KH₂PO₄ stock solution and 38.6 mL of 1.0 M K₂HPO₄ stock solution.

-

Mix thoroughly and adjust the pH to 7.0 using either the 1.0 M KH₂PO₄ solution (to lower pH) or the 1.0 M K₂HPO₄ solution (to raise pH).

-

Bring the final volume to 1 L with deionized water.

-

-

Enzyme Working Solution: Dilute the enzyme stock solution to the desired concentration in cold (4°C) 100 mM Potassium Phosphate Buffer. Prepare this solution fresh before use.

-

Substrate Working Solution: Prepare the substrate at the desired concentration in 100 mM Potassium Phosphate Buffer.

4.3. Assay Procedure

-

Set the spectrophotometer to the appropriate wavelength for detecting the product formation or substrate consumption. Equilibrate the spectrophotometer to the desired assay temperature.

-

In a cuvette, add the 100 mM Potassium Phosphate Buffer and the substrate working solution. The final volume is typically 1 mL.

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the enzyme working solution to the cuvette.

-

Mix the contents of the cuvette quickly and gently by inverting.

-

Immediately start recording the change in absorbance over time. The initial linear rate of the reaction is used to determine the enzyme activity.

Conclusion and Recommendations

Potassium phosphate dibasic is a valuable and often suitable component for preparing buffers for a wide range of enzyme assays, particularly for enzymes that function optimally near a neutral pH. Its physiological relevance, high buffering capacity, and ease of use make it a workhorse in many biochemistry and drug discovery labs.

However, a "one-size-fits-all" approach to buffer selection is ill-advised. Researchers must be cognizant of the potential for phosphate ions to inhibit enzyme activity, especially with kinases and phosphatases, and to precipitate essential divalent cations. When these interactions are a concern, alternative buffers such as HEPES, MOPS, or TRIS should be considered. A thorough understanding of the enzyme's properties and the reaction mechanism is crucial for selecting the most appropriate buffer system, thereby ensuring the generation of accurate and meaningful data. Preliminary experiments to evaluate the effect of the buffer on enzyme activity are always a recommended practice in robust assay development.

References

The Pivotal Role of Dipotassium Hydrogen Phosphate (K2HPO4) in Cell Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipotassium hydrogen phosphate (K₂HPO₄), a key component in numerous cell culture media formulations, plays a multifaceted role far beyond its basic nutritional contribution. This inorganic salt is critical for maintaining a stable physiological pH, acting as a vital source of phosphorus and potassium, and influencing cellular signaling pathways that govern cell growth, metabolism, and recombinant protein production. This technical guide provides an in-depth exploration of the functions of K₂HPO₄ in cell culture, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to empower researchers in optimizing their cell culture processes for enhanced productivity and product quality.

Core Functions of K₂HPO₄ in Cell Culture Media

Dipotassium hydrogen phosphate serves several fundamental purposes in maintaining a robust and productive cell culture environment.

pH Buffering

Maintaining a stable pH is paramount for optimal cell growth and function, with most mammalian cell lines thriving in a narrow pH range of 7.2 to 7.4.[1] Cellular metabolism, particularly the production of lactic acid and carbon dioxide, constantly threatens to lower the pH of the culture medium. K₂HPO₄, in conjunction with its monobasic counterpart, potassium dihydrogen phosphate (KH₂PO₄), forms a phosphate buffer system that effectively resists these pH fluctuations.[2] The equilibrium between the dibasic (HPO₄²⁻) and monobasic (H₂PO₄⁻) forms of phosphate allows for the absorption of excess H⁺ or OH⁻ ions, thereby stabilizing the pH of the medium within the desired physiological range.

Essential Nutrient Source

K₂HPO₄ is a primary source of two essential elements for cellular function: phosphorus and potassium.

-

Phosphorus: As a fundamental component of the phosphate group, phosphorus is integral to numerous biological molecules and processes. It is a cornerstone of the DNA and RNA backbone, essential for genetic integrity and expression.[3] Phosphate is also a key component of phospholipids that form cellular membranes and is the currency of cellular energy in the form of adenosine triphosphate (ATP).[3] Furthermore, phosphate plays a crucial role in post-translational modifications of proteins, particularly phosphorylation, which regulates protein activity and signaling cascades.[4]

-

Potassium: The potassium ion (K⁺) is the most abundant intracellular cation and is vital for maintaining the cell's membrane potential, a critical factor in nutrient transport, cell volume regulation, and signal transduction. It also acts as a cofactor for numerous enzymes involved in metabolic processes.

Impact of K₂HPO₄ Concentration on Cell Culture Performance

The concentration of phosphate in the culture medium can significantly impact cell growth, viability, and the production of recombinant proteins. Both phosphate limitation and excess can have detrimental effects.

Quantitative Effects on Cell Growth and Productivity

Phosphate depletion in high-density cell cultures can be a limiting factor for achieving optimal cell growth and protein production. Studies have demonstrated that controlled feeding of phosphate can significantly enhance culture performance.

| Cell Line | Culture Condition | Key Findings | Reference |

| NS0 Myeloma Cells | Fed-batch culture without phosphate feeding | Maximum viable cell concentration: ~5 x 10⁹ cells/L. Maximum total cell concentration: ~7 x 10⁹ cells/L. | [5] |

| NS0 Myeloma Cells | Fed-batch culture with phosphate feeding | Maximum viable cell concentration: ~10 x 10⁹ cells/L (a two-fold increase). Maximum total cell concentration: ~17 x 10⁹ cells/L. Delayed and suppressed apoptosis. Monoclonal antibody (MAb) titer increased to ~1.3 g/L. | [5] |

| CHO Cells | Adaptation to phosphate limitation | Adapted cells showed higher growth and pyruvate carboxylase flux in phosphate-replete conditions. | [6] |

| E. coli (T7 expression system) | Phosphate-limited vs. unlimited media | Phosphate limitation at the optimal induction time redirected cellular resources from biomass production to recombinant protein expression, enhancing specific productivity. | [7] |

Table 1: Summary of Quantitative Data on the Effect of Phosphate Concentration on Cell Culture Performance.

Influence on Protein Glycosylation

The glycosylation profile of a recombinant protein is a critical quality attribute that can affect its efficacy, stability, and immunogenicity. While direct studies on the impact of K₂HPO₄ concentration on glycosylation are limited, it is known that various culture parameters, including pH and nutrient availability, can influence glycosylation patterns in CHO cells.[8][9][10][11] Given that phosphate is crucial for cellular energy metabolism and the synthesis of nucleotide sugar precursors required for glycosylation, it is plausible that phosphate availability could indirectly affect the final glycan structure. Further research in this area is warranted to establish a direct correlation.

Phosphate Sensing and Cellular Signaling

Mammalian cells possess sophisticated mechanisms to sense extracellular phosphate levels and transduce these signals into cellular responses. Understanding these pathways is key to comprehending how K₂HPO₄ influences cell behavior.

The Phosphate Sensing Mechanism

Emerging evidence suggests that the type III sodium-phosphate cotransporter, PiT-1 (also known as SLC20A1), acts as a primary sensor of extracellular inorganic phosphate (Pi).[12][13] Changes in extracellular phosphate concentration are thought to induce conformational changes in PiT-1, initiating a downstream signaling cascade.

Downstream Signaling: The Raf/MEK/ERK Pathway

One of the key signaling pathways activated by elevated extracellular phosphate is the Ras/Raf/MEK/ERK pathway.[12][13] This cascade plays a central role in regulating cell proliferation, differentiation, and survival.

Experimental Protocols

The following protocols provide a framework for preparing phosphate buffers and for designing experiments to optimize K₂HPO₄ concentration in cell culture media.

Preparation of a 0.1 M Potassium Phosphate Buffer Stock Solution (pH 7.4)

This protocol describes the preparation of a stock solution that can be diluted for use in cell culture media.

Materials:

-

Potassium dihydrogen phosphate (KH₂PO₄), anhydrous (MW: 136.09 g/mol )

-

Dipotassium hydrogen phosphate (K₂HPO₄), anhydrous (MW: 174.18 g/mol )

-

Deionized, sterile water

-

Sterile glassware (beakers, graduated cylinders)

-

Sterile magnetic stir bar and stir plate

-

Calibrated pH meter

-

Sterile 0.22 µm filter unit

Procedure:

-

Prepare Stock Solution A (0.1 M KH₂PO₄): Dissolve 13.61 g of KH₂PO₄ in 800 mL of sterile, deionized water. Adjust the final volume to 1 L with deionized water.

-

Prepare Stock Solution B (0.1 M K₂HPO₄): Dissolve 17.42 g of K₂HPO₄ in 800 mL of sterile, deionized water. Adjust the final volume to 1 L with deionized water.

-

Mix Stock Solutions: To obtain a 0.1 M phosphate buffer with a pH of approximately 7.4, mix 19 mL of Stock Solution A with 81 mL of Stock Solution B.

-

Adjust pH: Measure the pH of the mixed solution using a calibrated pH meter. If necessary, adjust the pH to 7.4 by adding small volumes of Stock Solution A to lower the pH or Stock Solution B to raise the pH.

-

Sterilization: Sterilize the final buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Storage: Store the sterile buffer solution at room temperature.

Experimental Workflow for Optimizing K₂HPO₄ Concentration

This workflow outlines a systematic approach to determine the optimal K₂HPO₄ concentration for a specific cell line and process.

Analysis of Protein Glycosylation

A detailed analysis of protein glycosylation is a complex process that typically involves several steps.

General Protocol Outline:

-

Protein Purification: Isolate the recombinant protein of interest from the cell culture supernatant using affinity chromatography or other purification methods.

-

Glycan Release: Enzymatically release the N-linked glycans from the protein using Peptide-N-Glycosidase F (PNGase F). O-glycans may require chemical release methods.[4]

-

Glycan Purification and Labeling: Purify the released glycans from the protein backbone and other contaminants. For enhanced detection, the glycans can be labeled with a fluorescent tag.[4]

-

Analytical Techniques: Analyze the purified and labeled glycans using techniques such as:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To separate different glycan structures.

-

Mass Spectrometry (MS), often coupled with LC (LC-MS): To determine the mass and fragmentation patterns of the glycans, allowing for structural elucidation.[14][5]

-

Capillary Electrophoresis (CE): For high-resolution separation of charged glycans.

-

Conclusion

Dipotassium hydrogen phosphate is an indispensable component of cell culture media, contributing to pH stability, providing essential nutrients, and influencing key cellular signaling pathways. A thorough understanding of its roles and the optimization of its concentration are critical for developing robust and high-yield cell culture processes. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to harness the full potential of their cell culture systems. By carefully considering the impact of K₂HPO₄, scientists can move closer to achieving consistent, high-quality production of therapeutic proteins and other biological products.

References

- 1. CN110894487A - Serum-free and protein-free CHO cell culture medium and preparation method and application thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Are the Detailed Experimental Procedures for Glycosylation Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Analysis of Protein Glycosylation and Phosphorylation Using Liquid Phase Separation, Protein Microarray Technology, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH excursions impact CHO cell culture performance and antibody N-linked glycosylation | Semantic Scholar [semanticscholar.org]

- 9. The Effects of Culture Conditions on the Glycosylation of Secreted Human Placental Alkaline Phosphatase Produced in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH excursions impact CHO cell culture performance and antibody N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

A Deep Dive into Monobasic and Dibasic Potassium Phosphate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core differences between monobasic and dibasic potassium phosphate, offering critical insights for researchers, scientists, and drug development professionals. This document outlines their chemical properties, applications in buffer preparation, roles in biological systems, and detailed experimental protocols.

Core Chemical and Physical Properties

Monobasic potassium phosphate (KH₂PO₄), also known as potassium dihydrogen phosphate (KDP), and dibasic potassium phosphate (K₂HPO₄), or dipotassium hydrogen phosphate, are the two key salts in the preparation of potassium phosphate buffers. Their distinct properties, summarized in the tables below, are fundamental to their application in various scientific disciplines.

Table 1: General and Chemical Properties

| Property | Monobasic Potassium Phosphate (KH₂PO₄) | Dibasic Potassium Phosphate (K₂HPO₄) |

| Synonyms | Potassium dihydrogen phosphate, KDP, Monopotassium phosphate[1][2] | Dipotassium hydrogen orthophosphate, Dipotassium phosphate[3][4] |

| Molecular Formula | KH₂PO₄[1] | K₂HPO₄[3][4] |

| Molecular Weight | 136.09 g/mol [1][2] | 174.18 g/mol [3][4] |

| Appearance | Colorless crystals or white granular powder[1][2] | White amorphous powder, deliquescent[3][4] |

| Acidity/Basicity | Weakly acidic[5] | Slightly alkaline[3][5] |

Table 2: Physicochemical Properties

| Property | Monobasic Potassium Phosphate (KH₂PO₄) | Dibasic Potassium Phosphate (K₂HPO₄) |

| Solubility in Water | 22.6 g/100 mL (20 °C), 83.5 g/100 mL (90 °C)[6] | 149.25 g/100 mL (20 °C)[7] |

| Solubility in Ethanol | Insoluble[2] | Slightly soluble[7] |

| pH of 1% Solution | 4.2 - 4.8[8] | ~9.0[9] |

| pKa Values of Phosphoric Acid | pKa₁ = 2.14, pKa₂ = 7.20, pKa₃ = 12.37[10] | pKa₁ = 2.14, pKa₂ = 7.20, pKa₃ = 12.37[10] |

| Density | 2.338 g/cm³[11] | 2.44 g/cm³[7] |

| Melting Point | 252.6 °C | > 465 °C (decomposes)[7] |

The Phosphate Buffer System: A Balancing Act

The utility of monobasic and dibasic potassium phosphate lies in their ability to form a highly effective buffer system in the physiologically relevant pH range of 5.8 to 8.0.[11] The equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) from the monobasic salt and the hydrogen phosphate ion (HPO₄²⁻) from the dibasic salt is governed by the second dissociation constant (pKa₂) of phosphoric acid, which is approximately 7.2.[10][12]

The Henderson-Hasselbalch equation is pivotal for calculating the pH of a phosphate buffer:

pH = pKa₂ + log₁₀( [HPO₄²⁻] / [H₂PO₄⁻] )

By adjusting the ratio of the dibasic (conjugate base) to the monobasic (acid) form, a buffer of a specific pH can be precisely prepared.

Applications in Research and Drug Development

Potassium phosphate buffers are ubiquitous in biological research and pharmaceutical manufacturing due to their excellent buffering capacity and high water solubility.[13]

In Research:

-

Enzyme Assays: They are crucial for maintaining a stable pH environment for enzymatic reactions, which are often highly pH-sensitive.[14] However, it is important to note that phosphate ions can inhibit some enzymatic reactions and may interfere with the activity of certain metalloenzymes.[13][14]

-

Cell Culture: Potassium phosphate is a component of various media used for culturing microorganisms and mammalian cells, where it serves as a buffering agent and a source of essential phosphate.[15]

-

Molecular Biology: Used in the preparation of buffers for electrophoresis, chromatography, and nucleic acid preparations. However, phosphates precipitate in ethanol, which can be a disadvantage in DNA and RNA purification protocols that use ethanol precipitation.[13]

In Drug Development:

-

Formulation Excipient: Both monobasic and dibasic potassium phosphates are widely used as excipients in pharmaceutical formulations to control the pH and stability of drug products.[6][16] They are particularly important in liquid formulations, including injectable and ophthalmic solutions.[16]

-

Intravenous Solutions: They are used in intravenous solutions to correct electrolyte imbalances, specifically hypophosphatemia.[16]

-

Drug Delivery: The choice and concentration of the buffer can influence the solubility, bioavailability, and stability of the active pharmaceutical ingredient (API).

Phosphate as a Signaling Molecule

Beyond its role as a buffer component, inorganic phosphate (Pi) is a critical signaling molecule involved in numerous cellular processes.[17][18] Alterations in extracellular Pi concentrations can trigger intracellular signaling cascades that regulate gene expression and cellular function.[17][19]

Key signaling pathways influenced by phosphate levels include:

-

Fibroblast Growth Factor (FGF) Receptor Pathway: Elevated extracellular Pi can activate FGF receptors.[17][18]

-

Raf/MEK/ERK Pathway: This pathway can be activated by increased Pi concentrations, influencing cell proliferation and differentiation.[17][18][19]

-

Akt Pathway: Phosphate levels can also modulate the Akt signaling pathway, which is crucial for cell survival and metabolism.[17][19]

Experimental Protocols

Preparation of a 0.1 M Potassium Phosphate Buffer (pH 7.4)

This protocol describes the preparation of a 0.1 M potassium phosphate buffer by mixing stock solutions of monobasic and dibasic potassium phosphate.

Materials:

-

Monobasic potassium phosphate (KH₂PO₄)

-

Dibasic potassium phosphate (K₂HPO₄)

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks and graduated cylinders

-

Stir plate and stir bar

Procedure:

-

Prepare 1 M Stock Solutions:

-

1 M KH₂PO₄: Dissolve 136.09 g of KH₂PO₄ in distilled water to a final volume of 1 L.

-

1 M K₂HPO₄: Dissolve 174.18 g of K₂HPO₄ in distilled water to a final volume of 1 L.

-

-

Mix Stock Solutions: To prepare 1 L of 0.1 M potassium phosphate buffer at pH 7.4, mix the following volumes of the 1 M stock solutions:

-

19.8 mL of 1 M KH₂PO₄ solution

-

80.2 mL of 1 M K₂HPO₄ solution

-

-

Adjust Final Volume: Add distilled water to the mixture to bring the final volume to 1 L.

-

Verify pH: Calibrate the pH meter and verify that the final pH of the buffer is 7.4. If necessary, adjust the pH by adding small volumes of the appropriate stock solution (KH₂PO₄ to lower the pH, K₂HPO₄ to raise it).

-

Sterilization (Optional): If required for the application, sterilize the buffer by autoclaving or filtration.

Use of Potassium Phosphate Buffer in an Enzyme Assay (Example: Proteinase K)

This protocol provides an example of how potassium phosphate buffer is used in a common enzyme assay for Proteinase K.[20]

Materials:

-

1.0 M Potassium Phosphate Buffer, pH 7.5 at 37 °C (prepared from monobasic potassium phosphate and adjusted with KOH)[20]

-

Hemoglobin (substrate)

-

Urea

-

Proteinase K enzyme

-

Other reagents as specified in the assay protocol (e.g., Trichloroacetic acid, Folin & Ciocalteu's Phenol Reagent)

Procedure:

-

Substrate Preparation:

-

Prepare a substrate solution containing 100 mM potassium phosphate, pH 7.5, 2.0% (w/v) hemoglobin, and 6 M urea.[20] The potassium phosphate buffer is crucial for maintaining the optimal pH for the enzyme.

-

-

Enzyme Dilution:

-

Dilute the Proteinase K enzyme to the desired concentration using an appropriate enzyme diluent.

-

-

Assay Reaction:

-

Pre-incubate the substrate solution at the assay temperature (37 °C).

-

Initiate the reaction by adding a specific volume of the diluted enzyme to the substrate solution.

-

Incubate the reaction for a defined period.

-

-

Stopping the Reaction:

-

Stop the reaction by adding a reagent such as trichloroacetic acid.

-

-

Detection:

-

Measure the product formation (in this case, color development after adding Folin & Ciocalteu's Phenol Reagent) using a spectrophotometer at the appropriate wavelength.[20]

-

Conclusion

Monobasic and dibasic potassium phosphate are indispensable tools in the arsenal of researchers and drug development professionals. A thorough understanding of their distinct chemical and physical properties is paramount for their effective use in preparing stable and reliable buffer systems. Furthermore, recognizing the role of phosphate as a signaling molecule opens up new avenues for understanding cellular regulation and designing novel therapeutic interventions. The provided protocols offer a practical guide for the precise and reproducible application of these versatile reagents in a laboratory setting.

References

- 1. Potassium Phosphate, Monobasic [drugfuture.com]

- 2. Monobasic potassium phosphate | KH2PO4 | CID 516951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium Phosphate Dibasic | 7758-11-4 [chemicalbook.com]

- 4. Potassium Phosphate, Dibasic [drugfuture.com]

- 5. Preparing potassium phosphate buffer(pH 7.4) - General Lab Techniques [protocol-online.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Dipotassium phosphate - Wikipedia [en.wikipedia.org]

- 8. Phosphate Buffer Issues [chem.fsu.edu]

- 9. View Pharmaceutical Formulation Excipients for potassium phosphate (K-H3PO4(1:2)) [pharmacompass.com]

- 10. Phosphoric acid - Wikipedia [en.wikipedia.org]

- 11. Potassium Phosphate Monobasic CAS#: 7778-77-0 [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Potassium Phosphate Buffer (1 M, pH 6.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 101.200.202.226 [101.200.202.226]

- 16. nbinno.com [nbinno.com]

- 17. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proteinase K Enzymatic Assay [sigmaaldrich.com]

The Multifaceted Role of Potassium Phosphate Dibasic in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium phosphate dibasic (K₂HPO₄), also known as dipotassium hydrogen phosphate, is a versatile and indispensable reagent in the molecular biology laboratory. Its utility stems primarily from its excellent buffering capacity in the neutral to slightly alkaline pH range, its role as a source of essential phosphate and potassium ions, and its influence on the solubility of macromolecules. This technical guide provides an in-depth exploration of the core functions of potassium phosphate dibasic, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate its application in various molecular biology workflows.

Core Functions and Physicochemical Properties

Potassium phosphate dibasic is a water-soluble salt that, in solution, dissociates into two potassium ions (2K⁺) and a hydrogen phosphate ion (HPO₄²⁻).[1] The hydrogen phosphate ion can accept a proton to form the dihydrogen phosphate ion (H₂PO₄⁻), or lose a proton to form the phosphate ion (PO₄³⁻). It is the equilibrium between the dihydrogen phosphate and hydrogen phosphate ions that confers its buffering capacity.

Key physicochemical properties are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | K₂HPO₄ | [2] |

| Molecular Weight | 174.18 g/mol | [2] |

| pKa₂ of Phosphoric Acid | ~7.2 | [3] |

| Optimal Buffering Range | pH 6.0 - 8.0 | [4] |

| Solubility in Water | Highly soluble | [2] |

Key Applications in Molecular Biology

The primary applications of potassium phosphate dibasic in molecular biology are detailed below.

Buffering Agent

The phosphate buffer system, typically a mixture of monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄), is one of the most common buffers used in molecular biology research.[5] It is crucial for maintaining a stable pH for a wide array of enzymatic reactions, cell culture, and electrophoretic procedures.[5] The desired pH is achieved by varying the ratio of the monobasic and dibasic salts.

Component of Biological Buffers and Media

Potassium phosphate dibasic is a key ingredient in several standard biological buffers and growth media.

-

Phosphate-Buffered Saline (PBS): PBS is an isotonic buffer solution that is non-toxic to cells and is widely used for cell washing, sample dilution, and as a base for various reagents.[6]

-

Cell Culture Media: It serves as a source of phosphate, which is essential for cellular energy metabolism (ATP), nucleic acid structure, and protein phosphorylation.[7] For example, it is a component of Dulbecco's Modified Eagle Medium (DMEM).[8][9][10][11]

-

Bacterial Growth Media: In media such as Luria-Bertani (LB) broth, potassium phosphate acts as a buffering agent to counteract the pH changes that occur due to bacterial metabolism.[12][13]

Nucleic Acid Extraction and Purification

Potassium phosphate buffers are utilized in protocols for the extraction of DNA from various sources, including plants and soil.[14] The buffer helps to maintain the pH during cell lysis and can aid in the separation of DNA from contaminants.[15] Its high ionic strength can also help to neutralize the negative charges on the phosphate backbone of DNA, aiding in its precipitation with alcohol.

Protein Crystallization

In structural biology, potassium phosphate is widely used as a precipitating agent to induce the crystallization of proteins.[1] By creating a supersaturated solution, it forces protein molecules to arrange into a crystalline lattice, which is essential for determining their three-dimensional structure via X-ray crystallography. The optimal concentration of potassium phosphate for crystallization is highly dependent on the specific protein being studied.[1]

Quantitative Data

The following tables summarize key quantitative data for the use of potassium phosphate dibasic.

Table 1: Preparation of 1 M Potassium Phosphate Buffer Solutions at 25°C

| Desired pH | Volume of 1 M K₂HPO₄ (mL) | Volume of 1 M KH₂PO₄ (mL) |

| 6.0 | 13.2 | 86.8 |

| 6.5 | 31.5 | 68.5 |

| 7.0 | 61.5 | 38.5 |

| 7.4 | 80.2 | 19.8 |

| 7.5 | 84.0 | 16.0 |

| 8.0 | 94.0 | 6.0 |

Note: These volumes are for the preparation of 1 liter of 1 M buffer solution. The final pH should always be verified with a calibrated pH meter and adjusted if necessary.

Table 2: Typical Concentrations in Common Reagents

| Reagent | Typical Concentration of Phosphate Buffer | Reference |

| Phosphate-Buffered Saline (1X PBS) | ~10 mM | [6][16] |

| Plant DNA Extraction Buffer | 1 M | [4] |

| Protein Crystallization (as precipitant) | 0.6 M - 1.0 M | [1] |

Experimental Protocols

Preparation of 1 M Potassium Phosphate Buffer (pH 7.4)

Materials:

-

Potassium phosphate dibasic (K₂HPO₄)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Graduated cylinders

-

1 L volumetric flask

Methodology:

-

Prepare 1 M K₂HPO₄ Stock Solution: Dissolve 174.18 g of K₂HPO₄ in approximately 800 mL of distilled water. Once fully dissolved, bring the final volume to 1 L in a volumetric flask.

-

Prepare 1 M KH₂PO₄ Stock Solution: Dissolve 136.09 g of KH₂PO₄ in approximately 800 mL of distilled water. Once fully dissolved, bring the final volume to 1 L in a volumetric flask.

-

Mix Stock Solutions: In a clean beaker, combine 802 mL of the 1 M K₂HPO₄ stock solution with 198 mL of the 1 M KH₂PO₄ stock solution.[17]

-

Verify and Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. The pH should be approximately 7.4. If necessary, adjust the pH by adding small volumes of the 1 M K₂HPO₄ solution to increase the pH or the 1 M KH₂PO₄ solution to decrease the pH.

-

Sterilization (Optional): For applications requiring sterile conditions, the buffer can be filter-sterilized through a 0.22 µm filter or autoclaved. Note that autoclaving can sometimes cause a slight shift in pH.

Plant DNA Extraction using Potassium Phosphate Buffer

This protocol is adapted from a rapid method for extracting genomic DNA from plant leaves.[4]

Materials:

-

Plant leaf tissue (e.g., chili pepper)